molecular formula C17H22N4O2S B2909370 N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-25-2

N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2909370
CAS No.: 921469-25-2
M. Wt: 346.45
InChI Key: UZDZNJHAFNWUAU-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted at the 4-position with a ureido group linked to a para-tolyl moiety and an N-sec-butyl side chain. The structural complexity arises from the interplay of the thiazole ring, the urea linkage, and the hydrophobic sec-butyl and p-tolyl substituents, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

N-butan-2-yl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-4-12(3)18-15(22)9-14-10-24-17(20-14)21-16(23)19-13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDZNJHAFNWUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (Target) C₁₇H₂₁N₃O₂S 331.44* N/A Thiazole-4-yl, ureido-p-tolyl, sec-butyl
2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide C₁₃H₂₀N₂O₂S₂ 324.49 162–164 Thioxothiazolidine, isobutyl, C=O/C=S
N-(Thiazol-2-yl)acetamide C₅H₆N₂OS 142.18 128–130 Thiazole-2-yl, minimal substitution

*Calculated using ChemDraw.

Crystallographic and Spectroscopic Differences

  • N-(Thiazol-2-yl)acetamide () exhibits a planar thiazole ring with bond lengths of 1.32 Å (C=N) and 1.74 Å (C-S), stabilized by intermolecular N-H···O hydrogen bonds . The target’s 4-substitution and ureido group may introduce steric hindrance, altering packing efficiency and thermal stability.

Research Implications and Limitations

  • Strengths: The target compound’s unique ureido-thiazole scaffold offers a novel platform for urease inhibition, combining hydrogen-bonding (urea) and hydrophobic (p-tolyl) motifs.
  • Gaps : Direct biological and crystallographic data are lacking. Synthesis protocols and activity assays must be empirically validated.
  • Future Directions : Optimize substituents (e.g., replacing sec-butyl with cyclopentyl) to balance solubility and activity .

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